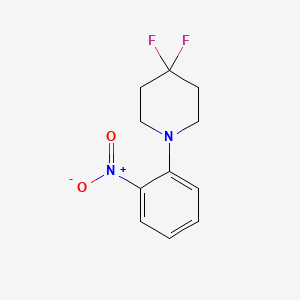

4,4-Difluoro-1-(2-nitrophenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(2-nitrophenyl)piperidine, commonly known as DFP-18, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. DFP-18 belongs to the class of piperidine compounds and is characterized by its unique chemical structure, which consists of two fluorine atoms and a nitrophenyl group attached to a piperidine ring.

Scientific Research Applications

Organic Synthesis and Reactivity

- Piperidine derivatives are utilized in the development of novel nitroxyl radicals, which are recognized for their roles as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. Specific derivatives exhibit resistance to reduction by ascorbic acid, opening new possibilities in antioxidant design, imaging, and polymerization processes (Kinoshita et al., 2009).

- The reactivity of piperidine with p-nitrophenyl acetate was analyzed in various organic solvents and ionic liquids, providing insights into medium effects and aminolysis mechanisms. This research contributes to understanding the influence of ionic liquids on reaction rates and mechanisms (Millán et al., 2013).

Medicinal Chemistry and Drug Design

- In the realm of medicinal chemistry, piperidine derivatives play a crucial role in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which are characterized by their 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. These findings highlight the versatility of piperidine derivatives in the synthesis of complex pharmaceuticals (Botteghi et al., 2001).

Materials Science and Nanotechnology

- Piperidine derivatives have been explored for their potential in materials science, particularly in the synthesis of fluorinated piperidines, which are pivotal building blocks in agrochemical and pharmaceutical chemistry. New methods for synthesizing 3-alkoxy-4,4-difluoropiperidines showcase the adaptability of piperidine derivatives in creating functionally rich molecules for various applications (Surmont et al., 2009).

Corrosion Inhibition

- The adsorption and corrosion inhibition properties of certain piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. This research offers valuable insights into the protective capabilities of these compounds against metal corrosion, highlighting their potential industrial applications (Kaya et al., 2016).

Photophysics and Photochemistry

- The photophysical properties of borondipyrromethene (BODIPY) analogs, involving piperidine derivatives, were examined in various solvents. These studies contribute to the development of new fluorescent probes and materials with tailored photophysical properties (Qin et al., 2005).

properties

IUPAC Name |

4,4-difluoro-1-(2-nitrophenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-11(13)5-7-14(8-6-11)9-3-1-2-4-10(9)15(16)17/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRAGERUSOWBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)

![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2780079.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)

![(2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2780081.png)

![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2780087.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2780089.png)